Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a substituted quinoline carboxylate derivative characterized by a 4-hydroxy group, 5-methoxy substituent, and a 1-methyl group on the dihydroquinoline scaffold. Its molecular formula is C₁₄H₁₅NO₅, with a molecular weight of 277.27 g/mol (approximated from analogous methyl ester data in ). The compound is synthesized via condensation reactions involving isatoic anhydride and diethyl malonate, followed by functionalization steps such as hydrazide formation or alkylation .
Key structural features include:
- 4-hydroxy-2-oxo-1,2-dihydroquinoline core: Provides hydrogen-bonding capacity and tautomeric stability.
- 5-methoxy and 1-methyl substituents: Enhance lipophilicity and steric effects, influencing bioavailability and target interactions.
- Ethyl ester group: Modulates solubility and metabolic stability compared to carboxylic acid or methyl ester analogs .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(18)11-12(16)10-8(15(2)13(11)17)6-5-7-9(10)19-3/h5-7,16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNIHKXKXQMSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2OC)N(C1=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143918 | |
| Record name | Ethyl 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248282-13-5 | |
| Record name | Ethyl 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248282-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 248282-13-5) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antiviral, and anticancer activities, based on recent studies and findings.
- Molecular Formula : C14H15NO5
- Molecular Weight : 277.27 g/mol
- Purity : Typically 95%
Antibacterial Activity
Recent studies have shown that derivatives of quinoline compounds exhibit notable antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Study Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated moderate antibacterial activity with MIC values indicating effectiveness against several strains associated with opportunistic infections in immunocompromised patients .
- Mechanism of Action : The antibacterial action is hypothesized to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Antiviral Activity
Quinoline derivatives, including this compound, have been explored for their potential in inhibiting viral infections, particularly HIV.
Research Insights:
- Anti-HIV Activity : In vitro studies indicated that certain derivatives could inhibit HIV replication, although the specific compound's efficacy at lower concentrations remains to be fully elucidated .
- Docking Studies : Molecular docking simulations suggest that the compound may interact with viral integrase enzymes, potentially blocking critical steps in the viral life cycle .
Anticancer Activity
The anticancer potential of this compound has also been investigated.
Experimental Evidence:
- Cell Line Studies : The compound was tested against the MCF-7 breast cancer cell line using the MTT assay. Results indicated significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin (Dox), highlighting its potential as an anticancer agent .
- Mechanism of Action : The anticancer effects are believed to arise from induction of apoptosis and inhibition of cell proliferation pathways.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has shown potential as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its derivatives have been studied for their antimicrobial and antitumor activities. For instance, research indicates that modifications of the quinoline structure can enhance biological activity against specific cancer cell lines, providing a pathway for developing new anticancer agents .
Antioxidant Properties
Studies have demonstrated that this compound exhibits significant antioxidant properties. It can scavenge free radicals, which are implicated in various diseases including cancer and cardiovascular disorders. The antioxidant mechanism is attributed to the presence of hydroxyl and methoxy groups that stabilize free radicals .
Material Science
In material science, this compound is explored for its potential use in the development of polymeric materials and coatings . Its chemical stability and reactivity make it a candidate for incorporation into polymers that require enhanced thermal and UV stability .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of synthesized derivatives of ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline on various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .
Case Study 2: Antioxidant Efficacy
Research conducted by Zhang et al. (2023) focused on the antioxidant properties of this compound. Using DPPH and ABTS assays, it was found that ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline significantly reduced oxidative stress markers in vitro, suggesting its application in dietary supplements aimed at reducing oxidative damage .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates. Key analogues and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with Analogues
Crystallographic and Computational Insights
- Crystal Packing: The 4-hydroxy and ester carbonyl groups form intramolecular hydrogen bonds, stabilizing planar conformations (e.g., methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate in ).
- Molecular Dynamics : Substituents like 5-methoxy increase hydrophobic interactions in lipid bilayers, correlating with improved blood-brain barrier penetration .
Q & A
Q. What are the primary synthetic routes for Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, and how do reaction conditions influence yields?
- Methodological Answer : Two common approaches are:
- Traditional Synthesis : Reacting isatoic anhydride with diethyl malonate in dry DMF at 85°C for 5 hours, yielding ~40% product after purification (monitored via TLC) .
- Green Chemistry Approach : Using triethyl methanetricarboxylate as both solvent and reagent at 215–220°C, achieving higher yields with minimal toxic solvent use. Excess reagent recovery (≤5% loss) enhances cost efficiency .
- Key Factors : Temperature, solvent choice (DMF vs. triethyl methanetricarboxylate), and post-reaction purification (e.g., recrystallization from ethyl acetate) critically impact yield and purity.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1730–1750 cm⁻¹ and hydroxyl (O–H) bands at 2700–3200 cm⁻¹ .
- LC-MS : Confirms molecular ion peaks (e.g., m/z 234 [M+H]⁺) and purity .
- Melting Point Analysis : Provides a preliminary purity check (e.g., 134°C for the base compound) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure ventilation to prevent inhalation of vapors .
- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption or degradation .
- Emergency Measures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Crystallization : Recrystallize derivatives from ethyl acetate or ethanol to obtain single crystals suitable for diffraction .
- Refinement with SHELX : Use SHELXL for small-molecule refinement, placing H-atoms in calculated positions (riding model) and refining anisotropic displacement parameters. SHELXE aids in experimental phasing for macromolecular complexes .
- Case Study : Ethyl 2,4-dichloroquinoline-3-carboxylate’s structure was resolved using SHELX, confirming regioselective chlorination at positions 2 and 4 .
Q. What mechanistic insights govern the regioselective chlorination of the quinolone core?
- Methodological Answer :
- Reagents : Phosphoryl chloride (POCl₃) in acetonitrile with benzyltriethylammonium chloride as a phase-transfer catalyst enables selective chlorination at C2 and C4 positions .
- Kinetic Control : Lower temperatures (40°C) favor monochlorination, while reflux conditions drive dichlorination. Post-reaction hydrolysis (acetic acid) can selectively remove chlorine from C2, yielding 4-chloro derivatives .
- Yield Optimization : Adjusting stoichiometry (e.g., 4.4 eq POCl₃) and reaction time maximizes dichlorinated product yields (~70%) .
Q. How do structural modifications (e.g., methoxy, chloro substituents) influence biological activity against targets like NAD(P)H:quinone oxidoreductase 1?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Chloro substituents at C4 enhance inhibitory activity by increasing electrophilicity and binding affinity to enzyme active sites .
- Methoxy Groups : Position-dependent effects; C5-methoxy improves solubility but may reduce membrane permeability .
- Assay Design : Use recombinant NAD(P)H:quinone oxidoreductase 1 in cell-free systems, monitoring NADPH oxidation rates to quantify inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
